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Kat6-IN-1

KAT6A/B 抑制剂 临床阶段化合物 转化研究

Kat6-IN-1(CAS号 2569008-99-5),亦称 PF-07248144 或 Prifetrastat,是一种苯并异噁唑类小分子化合物,作为组蛋白赖氨酸乙酰转移酶 KAT6A 和 KAT6B 的催化抑制剂发挥功能 。该化合物通过靶向 KAT6 介导的组蛋白 H3K23 乙酰化来调节谱系特异性转录程序,是首个进入临床开发阶段的 KAT6 抑制剂,目前已在 HR+/HER2- 转移性乳腺癌患者中完成 1 期临床研究并进入 3 期临床试验阶段 。.

Molecular Formula C19H18N4O5S
Molecular Weight 414.4 g/mol
CAS No. 2569008-99-5
Cat. No. B15588552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKat6-IN-1
CAS2569008-99-5
Molecular FormulaC19H18N4O5S
Molecular Weight414.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H18N4O5S/c1-26-14-6-3-4-7-17(14)29(24,25)22-19-18-15(27-2)10-13(11-16(18)28-21-19)12-23-9-5-8-20-23/h3-11H,12H2,1-2H3,(H,21,22)
InChIKeyRCBWSTJGOASLEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kat6-IN-1 (PF-07248144 / Prifetrastat) 采购前基线概述:首个进入临床的KAT6A/B选择性抑制剂


Kat6-IN-1(CAS号 2569008-99-5),亦称 PF-07248144 或 Prifetrastat,是一种苯并异噁唑类小分子化合物,作为组蛋白赖氨酸乙酰转移酶 KAT6A 和 KAT6B 的催化抑制剂发挥功能 [1]。该化合物通过靶向 KAT6 介导的组蛋白 H3K23 乙酰化来调节谱系特异性转录程序,是首个进入临床开发阶段的 KAT6 抑制剂,目前已在 HR+/HER2- 转移性乳腺癌患者中完成 1 期临床研究并进入 3 期临床试验阶段 [2][3]。

Kat6-IN-1 为何不能由同类KAT6抑制剂简单替代:化合物身份与开发阶段的根本性差异


KAT6 抑制剂领域存在多个化合物实体,包括 WM-8014、WM-1119、PF-9363(CTx-648)及各类 KAT6A-IN 系列探针,但它们的化学骨架、临床开发阶段、药代动力学特性和靶点选择性谱存在显著差异 [1]。Kat6-IN-1(PF-07248144)是唯一公开确证已进入 3 期临床研究的 KAT6A/B 抑制剂,而 WM-8014、WM-1119 和 PF-9363 均停留在临床前研究阶段 [2]。采购决策若未严格核对 CAS 号和化合物身份,将导致实验体系引入完全不同的药理学工具,严重损害实验的可重复性与生物学结论的有效性。

Kat6-IN-1 (PF-07248144) 量化差异化证据指南:与同类KAT6抑制剂的比较数据


临床开发阶段:Kat6-IN-1 是唯一进入3期临床的KAT6抑制剂

在同类 KAT6 抑制剂中,Kat6-IN-1(PF-07248144)是唯一已进入 3 期临床研究的化合物。对比化合物 PF-9363(CTx-648)、WM-8014 和 WM-1119 均无公开的临床试验注册记录,其开发状态仍限于临床前研究阶段 [1]。Kat6-IN-1 已完成首次人体 1 期剂量递增和扩展研究(n = 107),并基于该研究确定了 3 期推荐剂量(5 mg QD)[2]。此外,一项 3 期注册临床试验(约 400 名受试者)正在进行,以评估 Kat6-IN-1 联合氟维司群对比依维莫司联合内分泌治疗在 CDK4/6 抑制剂治疗后进展的 HR+/HER2- 晚期乳腺癌患者中的疗效 [3]。

KAT6A/B 抑制剂 临床阶段化合物 转化研究 HR+/HER2- 乳腺癌

Kat6-IN-1 与 CDK4/6 抑制剂 Palbociclib 的协同抗肿瘤作用

Kat6-IN-1 已在体外实验中证明与 CDK4/6 抑制剂 Palbociclib 联合使用时对 ER+ 乳腺癌细胞系产生协同抑制效果。具体而言,联合用药对 T47D、ZR-75-1、CAMA1 和 MCF7 癌细胞系均发挥协同抑制作用 [1]。该组合策略在体内模型中亦获得验证:Kat6-IN-1(3 mg/kg,口服,每日一次,持续 21 天)在小鼠 ST340 异种移植模型中表现出抗肿瘤活性 [1]。相比之下,其他 KAT6 抑制剂(如 WM-8014、WM-1119、PF-9363)缺乏公开的与 CDK4/6 抑制剂联合用药的对比数据。

联合用药 协同作用 CDK4/6 抑制剂 ER+ 乳腺癌

Kat6-IN-1 口服生物利用度与制剂可行性

Kat6-IN-1 被描述为一种可口服的(orally available / orally bioavailable)KAT6A/B 抑制剂,这一特性已通过临床前和临床研究中的口服给药方案得到验证 [1][2]。在临床研究中,Kat6-IN-1 以口服片剂形式每日一次(5 mg QD)给药,表现出剂量比例暴露特性 [2]。相比之下,WM-8014、WM-1119 和 PF-9363 的公开数据主要来自体外酶学或细胞实验,缺乏系统的体内口服药代动力学表征 。

口服生物利用度 药代动力学 体内给药 制剂开发

Kat6-IN-1 的临床疗效与剂量优化数据

Kat6-IN-1 提供了同类 KAT6 抑制剂中唯一的临床疗效数据。在 1 期研究中,Kat6-IN-1(5 mg QD)联合氟维司群的客观缓解率(ORR)达到 37.2%(95% CI: 23.0–53.3),中位无进展生存期(mPFS)为 10.7 个月(95% CI: 5.3–13.8)[1]。在扩展队列中,联合氟维司群的 ORR 为 30.2%(95% CI: 17.2–46.1%),mPFS 为 10.7(5.3–NE)个月 [2]。基于剂量优化分析,5 mg QD 被确定为 3 期推荐剂量 [3]。WM-8014、WM-1119、PF-9363 均无临床疗效数据可供比较。

临床疗效 剂量优化 ORR PFS ER+ 乳腺癌

Kat6-IN-1 在 CDK4/6 抑制剂耐药模型中的体内抗肿瘤活性

Kat6-IN-1 已在经 Palbociclib 和 Letrozole 预处理的 ER+/HER2- 患者来源异种移植(PDX)模型中显示出强效抗肿瘤活性 [1]。这一发现具有重要转化意义,因为临床中大多数 HR+/HER2- 乳腺癌患者在接受 CDK4/6 抑制剂联合内分泌治疗后最终会产生耐药性。Kat6-IN-1 的 3 期临床试验正是针对 CDK4/6 抑制剂治疗进展后的患者群体设计 [2]。目前尚无公开数据显示 WM-8014、WM-1119 或 PF-9363 在 CDK4/6 抑制剂耐药 PDX 模型中的体内活性。

CDK4/6 抑制剂耐药 体内药效 PDX 模型 ER+ 乳腺癌

化合物化学结构确认与采购身份验证

Kat6-IN-1 的化学身份可通过其独特的化学结构特征进行确认:分子式 C₁₉H₁₈N₄O₅S,分子量 414.44 g/mol,IUPAC 名称为 N-(6-((1H-pyrazol-1-yl)methyl)-4-methoxybenzo[d]isoxazol-3-yl)-2-methoxybenzenesulfonamide 。该化合物属于苯并异噁唑磺酰胺系列,与 PF-9363 同属苯并异噁唑系列但化学结构不同(CAS 号 2569009-58-9 vs. 2569008-99-5),与 WM-8014 和 WM-1119 的化学骨架差异更大 。采购时通过 CAS 号 2569008-99-5 和别名(PF-07248144、Prifetrastat)交叉验证可确保获得正确化合物。

CAS 号验证 化学结构确认 采购质量控制 化合物身份

Kat6-IN-1 (PF-07248144) 最佳研究与工业应用场景


场景 1:ER+ 乳腺癌 CDK4/6 抑制剂耐药机制研究

Kat6-IN-1 是唯一经临床前 PDX 模型验证在 Palbociclib 和 Letrozole 预处理后仍保持抗肿瘤活性的 KAT6 抑制剂 [1]。研究人员可利用 Kat6-IN-1 在 CDK4/6 抑制剂耐药的 ER+ 乳腺癌细胞系或 PDX 模型中探索 KAT6 抑制作为耐药后治疗策略的分子机制,这一研究方向与正在进行的 3 期临床试验的临床设计直接对应 [2]。

场景 2:KAT6 抑制剂联合 CDK4/6 抑制剂的协同作用研究

Kat6-IN-1 已在 T47D、ZR-75-1、CAMA1 和 MCF7 等 ER+ 乳腺癌细胞系中证明与 Palbociclib 产生协同抑制作用 [1]。研究人员可在此基础上设计 KAT6 与 CDK4/6 双重抑制的联合方案,探索协同作用的分子机制、最优联合剂量比例及给药时序,为新型联合治疗策略的临床前验证提供数据支撑。

场景 3:KAT6 抑制剂的转化研究与临床前体内药效评估

对于需要体内给药的研究项目,Kat6-IN-1 提供了经过临床验证的口服给药方案参考(5 mg QD 人体等效剂量)和明确的临床前体内活性数据(3 mg/kg p.o. q.d. × 21 天在小鼠 ST340 模型中显示抗肿瘤活性)[1][2]。这些数据为设计临床前体内药效实验的给药方案提供了可参考的剂量范围。

场景 4:组蛋白乙酰转移酶 KAT6A/B 靶点验证与机制研究

Kat6-IN-1 作为高选择性 KAT6A/B 催化抑制剂,可特异性抑制组蛋白 H3K23 乙酰化 [1]。研究人员可在乳腺癌、前列腺癌、非小细胞肺癌等 KAT6A 异常表达的肿瘤模型中使用 Kat6-IN-1 进行靶点验证实验,通过监测 H3K23Ac 水平作为药效学生物标志物,探索 KAT6 抑制在特定癌症类型中的治疗潜力。

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